Perfluorohexanesulfonate

Description

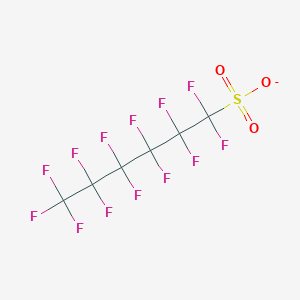

Structure

3D Structure

Properties

IUPAC Name |

1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexane-1-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6HF13O3S/c7-1(8,3(11,12)5(15,16)17)2(9,10)4(13,14)6(18,19)23(20,21)22/h(H,20,21,22)/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZHDEAJFRJCDMF-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(F)(F)S(=O)(=O)[O-])(F)F)(F)F)(C(C(F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6F13O3S- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80873012 | |

| Record name | Perfluorohexanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80873012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

399.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108427-53-8 | |

| Record name | Perfluorohexanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80873012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Perfluorohexanesulfonate (PFHxS): A Toxicological Deep Dive for Researchers and Drug Development Professionals

An In-depth Technical Guide on the Human Health Effects of a Persistent Environmental Contaminant

Executive Summary

Perfluorohexanesulfonate (PFHxS) is a member of the per- and polyfluoroalkyl substances (PFAS) class of chemicals, notorious for their widespread environmental presence and exceptional persistence in the human body.[1][2] Growing evidence links PFHxS exposure to a range of adverse health outcomes, including liver toxicity, immunotoxicity, neurotoxicity, developmental effects, and endocrine disruption.[3][4][5][6][7] This technical guide provides a comprehensive overview of the current scientific understanding of the toxicological effects of PFHxS on human health, with a focus on quantitative data, experimental methodologies, and the underlying molecular signaling pathways. This document is intended to serve as a critical resource for researchers, scientists, and drug development professionals engaged in toxicology, environmental health, and pharmacology.

Introduction

This compound (PFHxS) is a synthetic surfactant previously used in a variety of industrial and consumer products, including stain-resistant fabrics, fire-fighting foams, and food packaging.[8] Its chemical stability, a result of the strong carbon-fluorine bond, leads to a very long biological half-life in humans, estimated to be approximately 8.3 years.[9][10] This persistence results in bioaccumulation, and PFHxS is detected in the blood of the general population worldwide.[11][12] The increasing body of evidence demonstrating its potential for adverse health effects has led to its classification as a persistent organic pollutant under the Stockholm Convention.[12][13] Understanding the toxicological profile of PFHxS is crucial for risk assessment, the development of potential therapeutic interventions for exposed populations, and for informing the development of safer alternative chemistries.

Hepatotoxicity

The liver is a primary target organ for PFHxS-induced toxicity. Both in vitro and in vivo studies have demonstrated that PFHxS can induce a range of liver effects, from cellular stress to the promotion of liver disease.

Quantitative Data on Hepatotoxicity

The following table summarizes key quantitative data from studies investigating the hepatotoxic effects of PFHxS.

| Experimental System | Endpoint | Concentration/Dose | Effect | Reference |

| Human Hepatocellular Carcinoma (Hep3B) cells | Cell Viability | ≤ 200 μM (48h) | Increased viability | [14][15][16][17][18] |

| Human Hepatocellular Carcinoma (Hep3B) cells | Cell Viability | ≥ 400 μM (48h) | Decreased viability | [14][15][16][17][18] |

| Human Liver Sinusoidal Endothelial (SK-Hep1) cells | Cell Viability | ≤ 100 μM (48h) | Increased viability | [14][15][16][17][18] |

| Human Liver Sinusoidal Endothelial (SK-Hep1) cells | Cell Viability | ≥ 400 μM (48h) | Decreased viability | [14][15][16][17][18] |

| Human Hepatocellular Carcinoma (Hep3B) cells | Colony Formation | ≤ 300 μM | Increased colony formation | [14][15][17][18] |

| Human Liver Sinusoidal Endothelial (SK-Hep1) cells | Colony Formation | ≤ 300 μM | Increased colony formation | [14][15][17][18] |

| Larval Zebrafish (Danio rerio) | Liver Biochemical Parameters | Environmentally relevant concentrations | Alterations in aspartate aminotransferase, alanine aminotransferase, total cholesterol, and total triglycerides | [1][4] |

Experimental Protocols for Hepatotoxicity Studies

In Vitro Cell Viability and Colony Formation Assays

-

Cell Lines: Human hepatocellular carcinoma (Hep3B) and human liver sinusoidal endothelial cells (SK-Hep1) are commonly used models.[14][15][17][18]

-

Culture Conditions: Cells are typically cultured in Minimum Essential Medium (MEM) supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin at 37°C in a 5% CO2 humidified atmosphere.[14]

-

Exposure: Cells are treated with a range of PFHxS concentrations (e.g., 0-500 μM) for specified durations (e.g., 24 and 48 hours for viability assays, 12-14 days for colony formation assays).[14][15][17][18]

-

Endpoints:

-

Cell Viability: Assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial metabolic activity.[16]

-

Colony Formation: Cells are seeded at a low density and allowed to grow into colonies. Colonies are then stained with crystal violet and quantified.[15][17][18]

-

Signaling Pathways in Hepatotoxicity

Peroxisome Proliferator-Activated Receptor (PPAR) Signaling Pathway

PFHxS has been shown to activate the PPAR signaling pathway, which plays a critical role in lipid metabolism and liver function.[1][4][19] Activation of PPARα, in particular, is a known mechanism for the hepatotoxicity of many PFAS compounds. In larval zebrafish, co-exposure to a PPAR antagonist mitigated the PFHxS-induced effects on liver biochemical parameters, confirming the involvement of this pathway.[1][4]

Neurotoxicity

Emerging evidence suggests that PFHxS can exert neurotoxic effects, particularly during development. Studies have linked PFHxS exposure to memory impairment and alterations in neuronal development.

Quantitative Data on Neurotoxicity

| Experimental System | Endpoint | Concentration/Dose | Effect | Reference |

| Differentiated Neuronal PC12 cells | Cell Viability | Dose-dependent | Decreased viability | [20] |

| Differentiated Neuronal PC12 cells | Neurite Formation | Not specified | Decreased neurite formation | [20] |

| Cerebellar Granule Cells (CGCs) from rat pups | Apoptosis | Concentration-dependent | Increased apoptosis | [6] |

Experimental Protocols for Neurotoxicity Studies

In Vitro Neuronal Cell-Based Assays

-

Cell Lines: Differentiated rat pheochromocytoma (PC12) cells are used as a model for dopaminergic neurons. Primary cerebellar granule cells (CGCs) isolated from neonatal rat pups are also utilized.[6][20][21]

-

Exposure: Cells are exposed to various concentrations of PFHxS.

-

Endpoints:

-

Apoptosis: Measured by caspase-3 activity and TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) staining.[6][21]

-

Neurite Outgrowth: Assessed by microscopic examination and quantification of neurite length and number.[20]

-

Protein Expression: Levels of key neuroproteins such as Growth Associated Protein-43 (GAP-43) and Calcium/Calmodulin-Dependent Protein Kinase II (CaMKII) are measured, often by Western blotting.[20]

-

Signaling Pathways in Neurotoxicity

NMDA Receptor-Mediated PKC-ERK/AMPK Signaling Pathway

PFHxS-induced neurotoxicity has been shown to be mediated by the N-methyl-D-aspartate (NMDA) receptor.[20][21] Activation of the NMDA receptor by PFHxS leads to downstream activation of Protein Kinase C (PKC) isoforms (α and δ), which in turn activate the Extracellular signal-regulated kinase (ERK) and AMP-activated protein kinase (AMPK) pathways.[20] This cascade ultimately leads to a downregulation of neuroproteins crucial for neuronal development and memory, such as GAP-43 and CaMKII.[20]

ERK1/2-Mediated Apoptosis

In cerebellar granule cells, PFHxS has been shown to induce apoptosis through the activation of the ERK1/2 signaling pathway.[6] Inhibition of this pathway was found to block PFHxS-induced apoptosis.[6]

Immunotoxicity

The immune system is another sensitive target of PFHxS. Both human epidemiological and animal studies suggest that PFHxS exposure can lead to immune suppression.

Quantitative Data on Immunotoxicity

| Experimental System | Endpoint | Dose | Effect | Reference |

| Female B6C3F1 mice (topical application) | Spleen Weight (% body) | 1.25%, 2.5%, 5% w/v (28 days) | Significantly decreased | [5][22] |

| Female B6C3F1 mice (topical application) | Humoral Immune Response | 0.625%, 1.25%, 2.5% w/v (10 days) | Significantly reduced | [5][22] |

| Male and Female C57BL/6 mice (oral gavage) | Immune Cell Populations | 12, 120, 1,200, 12,000 ng/kg/day (28 days) | Alterations in B cells, T cells, and granulocytes | [23] |

Experimental Protocols for Immunotoxicity Studies

Murine Model of Immunotoxicity

-

Animal Model: B6C3F1 or C57BL/6 mice are commonly used strains.[5][23]

-

Exposure Route: Dermal (topical application to the ear) or oral gavage.[5][23]

-

Exposure Regimen: Sub-chronic exposure for 10 to 28 consecutive days.[5][22][23]

-

Endpoints:

-

Organ Weights: Spleen and thymus weights are measured as a percentage of body weight.[5][23]

-

Humoral Immune Response: Assessed by measuring the antibody response to a T-cell-dependent antigen, such as sheep red blood cells (SRBCs).[22]

-

Immune Cell Phenotyping: Flow cytometry is used to quantify different immune cell populations (e.g., B cells, T cells, NK cells, monocytes/macrophages) in the spleen, skin, and other lymphoid organs.[22]

-

Endocrine Disruption

PFHxS has been identified as an endocrine-disrupting chemical, with effects observed on thyroid hormone regulation and reproductive health.

Thyroid Hormone Disruption

Animal studies have shown that PFHxS exposure can lead to decreased levels of serum thyroxine (T4).[17] This is a significant concern, especially during development, as thyroid hormones are critical for normal brain development.

Reproductive Toxicity

Chronic exposure to PFHxS in mice has been shown to cause reproductive deficits, including suppressed expression of hypothalamic kisspeptin, a key regulator of the reproductive axis.

Developmental Toxicity

Gestational exposure to PFHxS has been linked to adverse developmental outcomes. In mice, exposure to human-relevant doses of PFHxS during pregnancy resulted in an increased incidence of fetal death and placental abnormalities.[11][20] These effects are thought to be mediated by a disruption in placental lipid homeostasis.[11][20]

Conclusion and Future Directions

The evidence presented in this technical guide clearly indicates that this compound is a multifaceted toxicant with the potential to adversely affect multiple organ systems in humans. The liver, nervous system, and immune system are particularly sensitive targets. The elucidation of signaling pathways such as PPAR, NMDA receptor-mediated, and ERK1/2 signaling provides a foundation for understanding the molecular mechanisms of PFHxS toxicity and for identifying potential targets for therapeutic intervention.

For researchers and drug development professionals, this information is critical for:

-

Risk Assessment: Understanding the dose-response relationships and mechanisms of toxicity is essential for accurately assessing the risks posed by PFHxS exposure.

-

Biomarker Development: The identified signaling pathways and molecular targets can aid in the development of sensitive biomarkers of PFHxS exposure and effect.

-

Therapeutic Development: For individuals with high body burdens of PFHxS, knowledge of the underlying toxicological mechanisms can inform the development of strategies to mitigate adverse health outcomes.

-

Safer Chemical Design: Understanding the structure-activity relationships of PFAS, including PFHxS, can guide the design of safer alternatives that do not possess the same toxicological liabilities.

Further research is needed to fully characterize the toxicological profile of PFHxS, particularly in the context of co-exposure to other PFAS and environmental contaminants. Additionally, more research is required to translate the findings from animal and in vitro studies to human-relevant outcomes and to develop effective strategies for reducing the body burden of this persistent chemical.

References

- 1. Perfluorohexanesulfonic Acid (PFHxS) Induces Hepatotoxicity through the PPAR Signaling Pathway in Larval Zebrafish (Danio rerio) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Application of a Framework for Grouping and Mixtures Toxicity Assessment of PFAS: A Closer Examination of Dose-Additivity Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Perfluorohexanesulfonic Acid (PFHxS) Induces Hepatotoxicity through the PPAR Signaling Pathway in Larval Zebrafish (Danio rerio). | Semantic Scholar [semanticscholar.org]

- 5. Systemic and immunotoxicity induced by topical application of perfluorohexane sulfonic acid (PFHxS) in a murine model - PMC [pmc.ncbi.nlm.nih.gov]

- 6. PFHxS induces apoptosis of neuronal cells via ERK1/2-mediated pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Per- and Polyfluoroalkyl Substance Toxicity and Human Health Review: Current State of Knowledge and Strategies for Informing Future Research - PMC [pmc.ncbi.nlm.nih.gov]

- 8. In vitro activity of a panel of per- and polyfluoroalkyl substances (PFAS), fatty acids, and pharmaceuticals in peroxisome proliferator-activated receptor (PPAR) alpha, PPAR gamma, and estrogen receptor assays - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. scispace.com [scispace.com]

- 11. Risk to human health related to the presence of perfluoroalkyl substances in food - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Health Impacts of Per- and Polyfluoroalkyl Substances (PFASs): A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. preprints.org [preprints.org]

- 18. [PDF] Evaluation of the Effect of Perfluorohexane Sulfonate on the Proliferation of Human Liver Cells | Semantic Scholar [semanticscholar.org]

- 19. PPARα-independent transcriptional targets of perfluoroalkyl acids revealed by transcript profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Perfluorohexane sulfonate induces memory impairment and downregulation of neuroproteins via NMDA receptor-mediated PKC-ERK/AMPK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. NMDA receptor-mediated ERK 1/2 pathway is involved in PFHxS-induced apoptosis of PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Systemic and immunotoxicity induced by topical application of perfluorohexane sulfonic acid (PFHxS) in a murine model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. academic.oup.com [academic.oup.com]

A Deep Dive into the History of Perfluorohexanesulfonate (PFHxS) Production and Use: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Perfluorohexanesulfonate (PFHxS), a synthetic per- and polyfluoroalkyl substance (PFAS), has garnered significant scientific and regulatory attention due to its widespread environmental presence, persistence, and potential for adverse health effects. This technical guide provides an in-depth exploration of the history of PFHxS production and its diverse industrial and commercial applications. It is designed to serve as a comprehensive resource for researchers, scientists, and drug development professionals investigating the environmental fate, toxicology, and potential remediation of this persistent organic pollutant.

History of Production

The production of PFHxS is intrinsically linked to the broader history of PFAS manufacturing, which began in the mid-20th century. Initially, PFHxS was not a primary product but was often an unintended byproduct of the electrochemical fluorination (ECF) process used to manufacture other long-chain PFAS, such as perfluorooctanesulfonate (PFOS). The ECF process, pioneered by 3M, resulted in a mixture of perfluoroalkylsulfonyl fluorides of varying carbon chain lengths, including the six-carbon precursor to PFHxS.

3M was a principal global manufacturer of PFHxS and its precursors. However, in May 2000, the company announced a voluntary phase-out of its perfluorooctanyl chemistries, which included PFOS and PFHxS-related compounds.[1] This decision was prompted by growing concerns about the environmental persistence and bioaccumulation of these substances.[1][2]

Despite the phase-out by 3M, production of PFHxS and related compounds has continued by other manufacturers, particularly in Asia.[3] Quantitative data on global production volumes remain limited and are often proprietary. However, available information indicates a shift in production to other regions following the 3M phase-out.

Quantitative Production and Emission Data

Summarizing precise global production volumes of PFHxS over time is challenging due to the limited availability of public data. However, scientific estimations and specific company reports provide valuable insights into the scale of its production and release into the environment.

| Data Point | Value | Year(s) | Source |

| Estimated Total Global Emissions of PFHxS | 120 - 1022 metric tonnes | 1958 - 2015 | Boucher et al. (2019) |

| 3M Annual Production of PFHxSF (raw material) in the US | ~227 tonnes | 1997 | 3M Company Records |

| Hengxin Chemical Plant (China) Annual Production of PFHxS | 10 tonnes | 2009 | Fu et al. (2016) |

| Hengxin Chemical Plant (China) Annual Production of PFHxS | 10 tonnes | 2010 | Fu et al. (2016) |

| Hengxin Chemical Plant (China) Annual Production of PFHxS | 30 tonnes | 2011 | Fu et al. (2016) |

Industrial and Commercial Uses

The unique physicochemical properties of PFHxS, including its high surface activity and thermal and chemical stability, have led to its use in a wide array of industrial and consumer products. In many applications, PFHxS was used as a substitute for the longer-chain and more scrutinized PFOS.

Key Applications of PFHxS:

-

Aqueous Film-Forming Foams (AFFF): PFHxS has been a component of AFFF formulations used to extinguish hydrocarbon fuel fires. Its surfactant properties are critical for forming a film that suppresses vapor and cools the fuel surface.

-

Metal Plating: In the metal plating industry, particularly for chromium plating, PFHxS has been used as a mist suppressant to reduce worker exposure to hexavalent chromium aerosols.

-

Textile and Leather Treatment: PFHxS and its precursors have been applied to textiles, carpets, and leather to impart water, oil, and stain resistance.

-

Polishing Agents and Cleaners: The surfactant properties of PFHxS have been utilized in various polishing agents and industrial and household cleaning products.

-

Coatings and Paper Products: PFHxS has been used in coatings for paper and packaging to provide grease and water resistance.

-

Electronics Manufacturing: In the semiconductor industry, PFHxS has been used as a surfactant in etching and cleaning processes.

Experimental Protocols

Understanding the environmental behavior and toxicological effects of PFHxS relies on robust experimental methodologies. Below are detailed protocols for key experiments cited in the scientific literature.

Developmental Toxicity Assessment in Zebrafish (Danio rerio)

This protocol outlines a common methodology for assessing the developmental toxicity of PFHxS using the zebrafish model system, a widely accepted alternative model in toxicology.

1. Animal Husbandry and Embryo Collection:

- Adult zebrafish are maintained in a recirculating water system at 28.5°C with a 14:10 hour light:dark cycle.

- Breeding is induced by placing male and female fish in breeding tanks with a divider the evening before embryo collection.

- The divider is removed in the morning, and fertilized eggs are collected within 30 minutes of spawning.

- Embryos are rinsed with system water and examined under a stereomicroscope for viability. Only healthy, fertilized embryos are selected for experiments.

2. Exposure Protocol:

- PFHxS stock solutions are prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO), and then diluted to final exposure concentrations in embryo medium (e.g., E3 medium).

- Healthy embryos are transferred to multi-well plates (e.g., 24-well plates) with one embryo per well containing the PFHxS exposure solution or a control solution (embryo medium with or without the solvent vehicle).

- A static or semi-static renewal exposure paradigm is employed. For semi-static renewal, a portion of the exposure solution is replaced daily to maintain chemical concentrations.

- A range of PFHxS concentrations, including environmentally relevant levels and higher concentrations to establish dose-response relationships, are tested.[4][5][6][7]

3. Endpoint Evaluation:

- Mortality: The number of dead embryos/larvae is recorded daily.

- Morphological Abnormalities: At specific time points (e.g., 24, 48, 72, 96, and 120 hours post-fertilization), larvae are examined under a stereomicroscope for a suite of developmental endpoints, including:

- Hatching rate

- Body length

- Yolk sac edema

- Pericardial edema

- Spinal curvature

- Craniofacial malformations

- Swim bladder inflation[4][6][7]

- Behavioral Assessments: At later larval stages (e.g., 5-7 days post-fertilization), locomotor activity can be assessed using automated tracking systems to evaluate potential neurotoxic effects.

4. Data Analysis:

- Mortality data are used to calculate the lethal concentration 50 (LC50).

- The incidence of morphological abnormalities is statistically compared between exposure groups and the control group.

- Behavioral data are analyzed for significant differences in activity levels and movement patterns.

Analysis of PFHxS in Water Samples by Solid Phase Extraction (SPE) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol describes a standard method for the extraction and quantification of PFHxS in aqueous matrices.

1. Sample Collection and Preservation:

- Water samples are collected in polypropylene bottles.

- Samples should be kept cool (e.g., 4°C) and protected from light until extraction.

- A holding time of 14 days before extraction and 30 days for the extract before analysis is often recommended.

2. Sample Preparation and Solid Phase Extraction (SPE):

- The pH of the water sample (typically 500 mL) is adjusted to 6.5 ± 0.5.[8]

- An internal standard (e.g., a mass-labeled PFHxS) is added to the sample to correct for matrix effects and variations in extraction efficiency.[8]

- A weak anion exchange (WAX) SPE cartridge is conditioned with methanol and then with deionized water.

- The water sample is passed through the conditioned SPE cartridge at a controlled flow rate (e.g., 5-10 mL/min).[8]

- The cartridge is then washed with a series of solutions (e.g., water, methanol/water mixtures) to remove interfering compounds.

- The cartridge is dried under a stream of nitrogen or by vacuum.

- PFHxS is eluted from the cartridge using a basic methanolic solution (e.g., methanol with ammonium hydroxide).[8][9]

3. Instrumental Analysis (LC-MS/MS):

- The eluate is concentrated under a gentle stream of nitrogen and reconstituted in a suitable solvent (e.g., methanol).

- An aliquot of the reconstituted sample is injected into a liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).

- Chromatographic separation is typically achieved using a C18 or other suitable column with a gradient elution of mobile phases such as ammonium acetate buffered water and methanol.

- The mass spectrometer is operated in negative electrospray ionization (ESI-) mode, and PFHxS is quantified using multiple reaction monitoring (MRM) of specific precursor-to-product ion transitions.

4. Quality Control:

- Method blanks, laboratory control samples, and matrix spikes are analyzed with each batch of samples to ensure data quality.

- The recovery of the internal standard is monitored to assess the efficiency of the extraction process.

Signaling Pathways and Experimental Workflows

PFHxS has been shown to interfere with several key cellular signaling pathways, which may underlie its observed toxicological effects. Understanding these pathways is crucial for assessing the mechanisms of PFHxS toxicity and for developing potential therapeutic interventions.

Peroxisome Proliferator-Activated Receptor (PPAR) Signaling Pathway

The PPAR signaling pathway plays a critical role in lipid metabolism, inflammation, and cellular differentiation. Several studies have demonstrated that PFHxS can modulate the activity of PPARs, particularly PPARα.[10][11][12][13]

Caption: PPAR signaling pathway activation by PFHxS.

Phosphoinositide 3-kinase (PI3K)/Akt Signaling Pathway

The PI3K/Akt signaling pathway is a central regulator of cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is implicated in various diseases, including cancer. Emerging evidence suggests that PFHxS may interfere with components of the PI3K/Akt pathway.[14][15][16][17][18]

Caption: Potential interference of PFHxS with the PI3K/Akt signaling pathway.

Environmental Fate and Transport Workflow

The environmental persistence and mobility of PFHxS are key factors contributing to its widespread detection. The following workflow illustrates the major pathways of PFHxS from its sources to environmental compartments and biota.

Caption: Environmental fate and transport pathways of PFHxS.

Conclusion

The history of this compound is marked by its transition from an unintentional byproduct and a versatile industrial chemical to a persistent global contaminant of concern. While production in some regions has ceased, its continued use in others and its extreme persistence ensure that PFHxS will remain a subject of scientific investigation and regulatory action for the foreseeable future. This guide provides a foundational understanding of the production, use, and key experimental and toxicological aspects of PFHxS to support ongoing research efforts aimed at mitigating its environmental and health impacts.

References

- 1. pfas-1.itrcweb.org [pfas-1.itrcweb.org]

- 2. oehha.ca.gov [oehha.ca.gov]

- 3. enviliance.com [enviliance.com]

- 4. Evaluation of Developmental Toxicity, Developmental Neurotoxicity, and Tissue Dose in Zebrafish Exposed to GenX and Other PFAS - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

- 6. researchgate.net [researchgate.net]

- 7. discovery.researcher.life [discovery.researcher.life]

- 8. mn-net.com [mn-net.com]

- 9. sigmaaldrich.cn [sigmaaldrich.cn]

- 10. PPARα-independent transcriptional targets of perfluoroalkyl acids revealed by transcript profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. creative-diagnostics.com [creative-diagnostics.com]

- 12. researchgate.net [researchgate.net]

- 13. Perfluorohexanesulfonic Acid (PFHxS) Induces Hepatotoxicity through the PPAR Signaling Pathway in Larval Zebrafish (Danio rerio) | Gene Tools, LLC [gene-tools.com]

- 14. The role of PI3k/AKT signaling pathway in attenuating liver fibrosis: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

- 15. PI3K/Akt in IPF: untangling fibrosis and charting therapies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Activation of the PI3K/Akt/mTOR and MAP kinase Signaling Pathways in Response to Acute Solar Simulated Light Exposure of Human Skin - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Recent Updates on the Involvement of PI3K/AKT/mTOR Molecular Cascade in the Pathogenesis of Hyperproliferative Skin Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 18. A Pan-Cancer Proteogenomic Atlas of PI3K/AKT/mTOR Pathway Alterations - PMC [pmc.ncbi.nlm.nih.gov]

Perfluorohexane Sulfonic Acid (PFHxS): A Comprehensive Technical Guide on its Physicochemical Properties and Toxicological Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Perfluorohexane sulfonic acid (PFHxS), a member of the per- and polyfluoroalkyl substance (PFAS) family, is a synthetic surfactant characterized by a fully fluorinated six-carbon chain and a sulfonate functional group.[1] Its remarkable chemical stability and surfactant properties have led to its use in a variety of industrial and consumer products, including aqueous film-forming foams (AFFF) for firefighting, stain and water-resistant coatings, and metal plating solutions.[1][2] However, the very properties that make PFHxS commercially valuable also contribute to its persistence in the environment and its potential for bioaccumulation, raising significant concerns for human health and ecosystems.[1][3] This in-depth technical guide provides a comprehensive database of the physical and chemical properties of PFHxS, details the experimental protocols for their determination, and elucidates the key signaling pathways implicated in its toxicological effects.

Physical and Chemical Properties of PFHxS

The following tables summarize the key physical and chemical properties of Perfluorohexane Sulfonic Acid (PFHxS). These properties are crucial for understanding its environmental fate, transport, and biological interactions. Data presented includes both experimentally determined and estimated values, as noted.

Table 1: General and Physical Properties of PFHxS

| Property | Value | Reference(s) | Notes |

| Chemical Formula | C6HF13O3S | [4] | |

| Molar Mass | 400.11 g/mol | [4] | |

| Physical State | Solid white powder (for potassium salt) | [5] | at 20°C and 101.3 kPa |

| Melting Point | 41 °C (314.15 K) | [5] | |

| Boiling Point | 238–239 °C | [5] | Measured |

| Vapor Pressure | 0.0046 mmHg (0.613 Pa) at 25 °C | [4] | Estimated |

| Density | 1.841 g/cm³ | [4] |

Table 2: Solubility and Partitioning Behavior of PFHxS

| Property | Value | Reference(s) | Notes |

| Water Solubility | 6.2 mg/L at 25 °C | [4] | For the acid form. The potassium salt (PFHxS-K) has a higher solubility of 1.4 g/L at 20-25°C.[5] |

| pKa | -3.45 | [4] | Indicates that PFHxS exists predominantly in its anionic form in the environment.[5][6] |

| Log Kow (Octanol-Water Partition Coefficient) | 3.7 - 5.17 | [4][5] | Estimated. Due to its surfactant properties, experimental determination is challenging.[5] |

| Log Koc (Soil Organic Carbon-Water Partition Coefficient) | 2.05 - 2.40 | [5] | Measured. Indicates moderate mobility in soil. |

| Henry's Law Constant (Dimensionless) | Not experimentally measured for the anionic form. | [7][8] | Perfluorinated sulfonates are generally not volatile enough to be measured.[7][8] |

Experimental Protocols for Property Determination

The determination of the physicochemical properties of PFHxS follows standardized methodologies, primarily those established by the Organisation for Economic Co-operation and Development (OECD). These protocols ensure data consistency and reliability across different laboratories.

Melting Point

The melting point of PFHxS can be determined using the capillary method. A small, powdered sample is packed into a capillary tube and heated in a controlled manner. The temperatures at which melting begins and is complete are recorded as the melting range. For pure substances, this range is typically narrow.

Workflow for Melting Point Determination

Caption: Workflow for determining the melting point of PFHxS.

Boiling Point (OECD Guideline 103)

For substances like PFHxS that are solid at room temperature, methods such as differential scanning calorimetry (DSC) or ebulliometry are suitable. These methods involve heating the substance and detecting the temperature at which the phase transition from liquid to gas occurs under atmospheric pressure.

pKa (Acid Dissociation Constant)

The pKa of a strong acid like PFHxS is typically determined by titration or calculated using computational models. Experimental determination involves titrating a solution of the acid with a strong base and monitoring the pH change to find the half-equivalence point.

Vapor Pressure (OECD Guideline 104)

The vapor pressure of PFHxS can be estimated using methods suitable for low-volatility substances, such as the gas saturation method or effusion methods. These techniques measure the rate at which the substance passes into the vapor phase under controlled conditions.

Water Solubility (OECD Guideline 105)

The flask method is suitable for determining the water solubility of PFHxS. An excess amount of the substance is stirred in water at a constant temperature until equilibrium is reached. The concentration of PFHxS in the aqueous phase is then measured after separating the undissolved solid.

Octanol-Water Partition Coefficient (Log Kow) (OECD Guidelines 107 & 117)

Due to the surfactant nature of PFHxS, the shake-flask method (OECD 107) can be challenging. The High-Performance Liquid Chromatography (HPLC) method (OECD 117) is often preferred. This method correlates the retention time of the substance on a reverse-phase column with the known Log Kow values of reference compounds.

Soil Organic Carbon-Water Partition Coefficient (Log Koc) (OECD Guideline 106)

The batch equilibrium method is used to determine the Koc of PFHxS. A solution of PFHxS is equilibrated with a soil sample of known organic carbon content. The concentrations of PFHxS in the aqueous and soil phases are then measured to calculate the partition coefficient.

Toxicological Signaling Pathways

PFHxS has been shown to interact with several key biological pathways, leading to a range of toxicological effects. Understanding these pathways is crucial for assessing its risk to human health and for the development of potential therapeutic interventions.

Peroxisome Proliferator-Activated Receptor Alpha (PPARα) Activation

PFHxS is a known activator of PPARα, a nuclear receptor that plays a critical role in lipid metabolism.[9] Activation of PPARα by PFHxS can lead to alterations in fatty acid oxidation and lipoprotein metabolism, contributing to hepatotoxicity.[10]

PFHxS-Mediated PPARα Signaling Pathway

Caption: PFHxS activates PPARα, leading to altered lipid metabolism.

Endocrine Disruption: Estrogen and Androgen Receptor Signaling

PFHxS has been shown to interfere with hormonal signaling pathways. It can exhibit weak estrogenic activity by activating the estrogen receptor (ER) and can also act as an antagonist to the androgen receptor (AR), potentially disrupting reproductive and developmental processes.[7]

PFHxS Interaction with Estrogen and Androgen Receptors

Caption: PFHxS disrupts endocrine function via ER and AR.

Oxidative Stress and Nrf2 Pathway

Exposure to PFHxS can induce oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them. This can lead to cellular damage. The Nrf2 signaling pathway is a key cellular defense mechanism against oxidative stress.

PFHxS-Induced Oxidative Stress and Nrf2 Response

Caption: PFHxS induces oxidative stress and activates the Nrf2 pathway.

Potential Carcinogenic Pathways

In vitro studies have suggested that PFHxS may promote cancer development by modulating the expression of genes involved in cell proliferation and apoptosis, such as c-myc, cyclin D1, and Bcl-2.[2]

Potential Involvement of PFHxS in Carcinogenesis

Caption: PFHxS may influence genes related to cell cycle and apoptosis.

Conclusion

This technical guide provides a centralized resource for the physical and chemical properties of PFHxS, standardized methodologies for their determination, and an overview of the key toxicological pathways it perturbs. The presented data underscores the importance of understanding the fundamental characteristics of PFHxS to predict its environmental behavior and biological effects. The elucidation of its interactions with critical signaling pathways, such as PPARα, endocrine receptors, and cellular stress responses, offers valuable insights for toxicological risk assessment and the development of strategies to mitigate its potential adverse health outcomes. Further research is warranted to fully delineate the complex mechanisms of PFHxS toxicity and to explore potential therapeutic avenues for exposure-related health issues.

References

- 1. library.ncifrederick.cancer.gov [library.ncifrederick.cancer.gov]

- 2. Transcriptional regulation of the cyclin D1 gene at a glance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Functions of cyclin D1 as an oncogene and regulation of cyclin D1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Regulation of cyclin D1 gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. Myc - Wikipedia [en.wikipedia.org]

- 8. Differential hepatic activation of mouse and human peroxisome proliferator-activated receptor-α by perfluorohexane sulfonate - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Interaction of Per- and Polyfluoroalkyl Substances with Estrogen Receptors in Rainbow Trout (Oncorhynchus mykiss): An In Silico Investigation - PMC [pmc.ncbi.nlm.nih.gov]

Perfluorohexanesulfonate (PFHxS) in the Global Environment: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Perfluorohexanesulfonate (PFHxS), a member of the per- and polyfluoroalkyl substances (PFAS) family, is a synthetic chemical of significant global concern.[1] Due to its exceptional stability, stemming from the strong carbon-fluorine bond, PFHxS is extremely persistent in the environment.[2][3] Historically used in a variety of industrial and consumer products, such as stain-resistant coatings, firefighting foams (AFFF), and food packaging, its widespread application has led to ubiquitous environmental contamination.[1][4] PFHxS is highly mobile in water, bioaccumulative in living organisms, and has been detected in environmental samples and human blood worldwide.[4][5][6] This technical guide provides a comprehensive overview of the global occurrence of PFHxS, details the standard analytical protocols for its detection, and discusses its environmental fate and toxicological pathways.

Global Occurrence and Environmental Concentrations

PFHxS is globally distributed, with detectable concentrations found in various environmental compartments, including water, soil, sediment, and biota, even in remote regions like the Arctic.[5] This widespread presence is a result of its long-range environmental transport.[4][5] The following tables summarize the quantitative data on PFHxS concentrations reported in different environmental matrices across the globe.

Table 2.1: PFHxS Concentrations in Water Samples

| Location/Region | Matrix | Concentration Range | Key Findings | Reference(s) |

|---|---|---|---|---|

| Global | Surface Water, Groundwater | ng/L to µg/L | Ubiquitous in various water bodies.[5] | [5][7] |

| Great Lakes, USA | Surface Water | Median: 5.2 ng/L | Detected in all 60 sampled tributary sites.[8] | [8] |

| South China Sea | Water | 13.08 to 57.70 ng/L | Higher concentrations in streamways and bays compared to offshore sites.[9] | [9] |

| Dhaka, Bangladesh | River Water | 23.96 to 89.35 ng/L (Total PFAS) | PFHxS levels significantly higher in the industrialized Buriganga River.[7] | [7] |

| Urban Water Body | Aqueous Phase | 107 to 253 ng/L (Total PFAS) | PFOA, PFOS, PFNA, PFHxS, and PFDA contributed ~90% of dissolved PFAS. |[10] |

Table 2.2: PFHxS Concentrations in Soil and Sediment Samples

| Location/Region | Matrix | Concentration Range | Key Findings | Reference(s) |

|---|---|---|---|---|

| Global | Soil | <0.001 to 237 µg/kg (Total PFAS) | Soil is a primary reservoir for PFAS.[11] | [11] |

| Great Lakes, USA | Sediment | up to 20,800 ng/kg | PFOS was the most frequently detected, but PFHxS was also prevalent.[8] | [8] |

| South China Sea | Sediment | 0.96 to 1.35 ng/g dw | Higher levels in nearshore areas, decreasing toward open marine waters.[9] | [9] |

| Dhaka, Bangladesh | Sediment | 2.18 to 11.67 ng/g dw (Total PFAS) | PFOS was the dominant compound in sediments due to historical accumulation.[7] | [7] |

| Urban Water Body | Sediment | 8 to 42 µg/kg (Total PFAS) | Preferential accumulation of strongly sorbing long-chain PFAS. |[10] |

Table 2.3: PFHxS Concentrations in Biota

| Location/Region | Matrix | Concentration Range | Key Findings | Reference(s) |

|---|---|---|---|---|

| Arctic | Polar Bears (Svalbard, Norway) | Not specified | PFHxS was the third most abundant PFAS measured in plasma.[5] | [5] |

| South China Sea | Marine Organisms | 9.71 to 25.44 ng/g dw | Higher concentrations detected in organisms at higher trophic levels.[9] | [9] |

| Global | Humans | Not specified | Detected in human blood and breast milk worldwide.[5] PFHxS has a longer elimination half-life in humans than PFOS.[4] |[4][5] |

Environmental Fate, Transport, and Transformation

The environmental behavior of PFHxS is governed by its unique physicochemical properties. It is highly persistent and resistant to chemical, thermal, and biological degradation due to the strength of its carbon-fluorine bonds.[2] Compared to its longer-chain counterpart, PFOS, PFHxS is more water-soluble and less likely to sorb to soil and sediments, making it more mobile in aquatic environments.[4] This high mobility contributes to extensive contamination plumes in groundwater.[4] Precursor compounds, substances that can degrade into PFHxS, are also a significant source of its environmental loading.

Caption: Environmental fate and transport pathways of PFHxS.

Experimental Protocols for Environmental Analysis

Accurate quantification of PFHxS in environmental matrices requires robust analytical methods to overcome challenges such as low concentrations and matrix interference.[3] Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the standard technique for PFAS analysis.[12][13]

Sample Collection and Storage

-

Containers: Use high-density polyethylene (HDPE) or polypropylene containers confirmed to be PFAS-free. Avoid glass containers due to potential adsorption of PFAS to surfaces.

-

Water Samples: Collect samples and store them at or below 6°C.[14]

-

Solid Samples (Soil, Sediment, Biota): Collect samples and freeze them at -20°C until analysis to prevent degradation.[14][15]

-

Field Blanks: Collect field and trip blanks to monitor for potential background contamination during sampling and transport.[14]

Extraction Protocol for Water Samples (Based on EPA Method 533/537.1)

-

Sample Preparation: Allow water samples to reach room temperature. Spike with isotopically labeled internal standards.

-

Solid-Phase Extraction (SPE):

-

Use a weak anion exchange (WAX) SPE cartridge.[12][16] Other options include polymeric reversed-phase sorbents like Oasis HLB.[12]

-

Condition the cartridge with methanol followed by reagent water.

-

Load the water sample (typically 250-500 mL) onto the cartridge at a steady flow rate.

-

Wash the cartridge with a mild buffer to remove interferences.

-

Dry the cartridge thoroughly under a stream of nitrogen.

-

-

Elution:

-

Concentration:

-

Concentrate the eluate to near dryness under a gentle stream of nitrogen.

-

Reconstitute the extract in a final volume (e.g., 1 mL) of methanol/water.[16]

-

Extraction Protocol for Solid Samples (Soil, Sediment, Biota)

-

Sample Preparation: Homogenize the sample (e.g., by sieving for soil or blending for tissue). A subsample is taken for analysis. Spike with isotopically labeled internal standards.

-

Solid-Liquid Extraction (SLE):

-

Cleanup:

-

Concentration and Reconstitution:

-

The cleaned extract is concentrated and reconstituted in a suitable solvent for LC-MS/MS analysis.

-

Instrumental Analysis: LC-MS/MS

-

Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-pressure liquid chromatography (UHPLC) system coupled to a triple quadrupole tandem mass spectrometer (MS/MS) is used.[12]

-

LC Column: A C18 column or a specialized PFAS column is typically employed for chromatographic separation.

-

Delay Column: A "delay" or "trap" column is installed between the LC pump and the injector to retain background PFAS contamination originating from the LC system, separating it chromatographically from the analytes of interest in the sample.[19]

-

Ionization: Electrospray ionization (ESI) in negative mode is used for the detection of PFHxS.[12]

-

Quantification: Analysis is performed using Multiple Reaction Monitoring (MRM), which provides high selectivity and sensitivity.[19] Quantification is based on isotope dilution using corresponding isotopically labeled internal standards.[13]

Caption: General analytical workflow for PFHxS in environmental samples.

Toxicological Pathways and Health Effects

Exposure to PFHxS is associated with a range of adverse health effects, including endocrine disruption, developmental toxicity, and potential impacts on the liver and immune system.[6][20] Its long half-life in the human body exacerbates these concerns.[12]

-

Endocrine Disruption: PFHxS has been shown to interfere with hormone signaling. It can bind to thyroid transport proteins, leading to changes in thyroid hormone levels.[5] Toxicological assessments have also linked PFHxS exposure to disrupted reproductive signaling pathways involving estrogen and androgen receptors.[6]

-

Hepatotoxicity (Liver Toxicity): Animal studies indicate a positive association between PFHxS levels and liver effects such as hepatocellular hypertrophy.[21] In vitro studies using human liver cells have shown that PFHxS can increase cell proliferation at lower concentrations and induce cytotoxicity at higher concentrations.[21] The mechanisms may involve the activation of cell proliferation signals and modulation of genes related to tumor progression.[6]

-

Developmental and Neurotoxicity: There is evidence suggesting that PFHxS exposure may negatively affect brain development.[5] Studies have linked higher PFHxS serum levels in children to poorer performance on attention and executive function tests.[6]

-

Immunotoxicity: Some PFAS compounds are known to be immunosuppressive.[22] While some studies on PFHxS have not shown significant effects on immune cell populations in mice at certain exposure levels, its potential to impact the immune system remains an area of active research.[22]

Caption: Simplified overview of potential PFHxS toxicological pathways.

Conclusion and Future Outlook

This compound is a persistent, mobile, and bioaccumulative environmental contaminant found across the globe. Its presence in water, soil, and biota, often far from its sources, underscores the need for global action and regulation, as recognized by its inclusion in the Stockholm Convention.[4][21] Standardized analytical methods, primarily centered around SPE and LC-MS/MS, are crucial for accurate monitoring and risk assessment.

The toxicological data, though still developing, point to significant concerns for human health, particularly regarding the endocrine, hepatic, and developmental systems.[6] For researchers, scientists, and drug development professionals, understanding the environmental behavior and toxicological profile of PFHxS is critical for assessing potential liabilities, developing remediation strategies, and evaluating the safety of new chemical entities to avoid regrettable substitutions. Continued research is necessary to fully elucidate the mechanisms of PFHxS toxicity, refine analytical techniques for emerging PFAS, and establish effective environmental management strategies.

References

- 1. IRIS Toxicological Review of Perfluorohexanesulfonic Acid (Pfhxs) and Related Salts (Interagency Science Discussion Draft, 2024) | Risk Assessment Portal | US EPA [assessments.epa.gov]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. phenomenex.com [phenomenex.com]

- 4. ipen.org [ipen.org]

- 5. cswab.org [cswab.org]

- 6. pfaswaterexperts.org [pfaswaterexperts.org]

- 7. f.oaes.cc [f.oaes.cc]

- 8. Per- and polyfluoroalkyl substances in surface water and sediment in Great Lakes tributaries and relations with watershed attributes | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]

- 9. Frontiers | Perfluoroalkyl substances in the environment and biota from the coasts of the South China Sea: profiles, sources, and potential risks [frontiersin.org]

- 10. researchgate.net [researchgate.net]

- 11. PFAS Concentrations in Soils: Background Levels versus Contaminated Sites - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. agilent.com [agilent.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. researchgate.net [researchgate.net]

- 16. Recovery of Per- and Polyfluoroalkyl Substances After Solvent Evaporation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. cem.de [cem.de]

- 18. researchgate.net [researchgate.net]

- 19. sciex.com [sciex.com]

- 20. researchgate.net [researchgate.net]

- 21. Evaluation of the Effect of Perfluorohexane Sulfonate on the Proliferation of Human Liver Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Effects of Perfluorohexane Sulfonate Exposure on Immune Cell Populations in Naive Mice - PMC [pmc.ncbi.nlm.nih.gov]

Perfluorohexanesulfonate (PFHxS): An In-depth Technical Guide to its Atmospheric Transport and Deposition

For Researchers, Scientists, and Drug Development Professionals

Introduction

Perfluorohexanesulfonate (PFHxS), a member of the per- and polyfluoroalkyl substances (PFAS) family, is a persistent organic pollutant of increasing global concern. Its resistance to degradation, potential for bioaccumulation, and suspected adverse health effects necessitate a thorough understanding of its environmental fate and transport. This technical guide provides a comprehensive overview of the atmospheric transport and deposition of PFHxS, focusing on the core mechanisms, experimental methodologies, and quantitative data essential for researchers and professionals in related fields.

Physicochemical Properties Governing Atmospheric Behavior

The atmospheric journey of PFHxS is dictated by its unique physicochemical properties. Unlike many other persistent organic pollutants, PFHxS is a sulfonic acid, meaning it is ionized under typical environmental pH conditions. This high polarity and low volatility influence its partitioning between the gas and particle phases in the atmosphere.

Key properties of PFHxS relevant to its atmospheric transport include its low vapor pressure and moderate water solubility. Its propensity to associate with atmospheric particles is a crucial factor in its long-range transport potential. The strong carbon-fluorine bonds in its structure contribute to its exceptional persistence in the atmosphere, allowing it to travel vast distances from its sources.

Atmospheric Transport and Deposition Mechanisms

The atmospheric lifecycle of PFHxS involves several key stages, from emission to deposition. Understanding these processes is fundamental to predicting its environmental distribution and impact.

Emission Sources

Direct emissions of PFHxS into the atmosphere can occur from manufacturing facilities that produce or use PFHxS and related compounds. Another significant source is the atmospheric degradation of volatile precursor compounds, such as certain fluorotelomer alcohols and sulfonamides, which can be transported over long distances before transforming into PFHxS.

Long-Range Atmospheric Transport

Once in the atmosphere, PFHxS can undergo long-range transport, reaching remote regions far from its primary sources. This transport occurs through two primary mechanisms:

-

Particle-Associated Transport: Due to its low volatility, PFHxS predominantly adsorbs to atmospheric particulate matter. These particles can then be carried by wind currents over thousands of kilometers.

-

Transport of Precursors: Volatile precursor compounds are more readily transported in the gas phase. They can then undergo chemical transformation in the atmosphere to form PFHxS, which subsequently deposits.

Deposition Processes

PFHxS is removed from the atmosphere and deposited onto the Earth's surface through two main processes:

-

Wet Deposition: This is the primary removal mechanism for particle-bound PFHxS and involves scavenging by precipitation (rain, snow, fog). The solubility of PFHxS in water facilitates its removal through this pathway.

-

Dry Deposition: This process involves the gravitational settling of particulate matter to which PFHxS is adsorbed, as well as the direct uptake of gaseous PFHxS by surfaces. Dry deposition is generally a less efficient removal mechanism compared to wet deposition for PFHxS.

Quantitative Data on Atmospheric Concentrations and Deposition

The following tables summarize quantitative data on PFHxS atmospheric concentrations and deposition fluxes from various studies. These data provide insights into the global distribution and environmental burden of this contaminant.

Table 1: Atmospheric Concentrations of PFHxS in Different Regions

| Location | Sample Type | Concentration Range (pg/m³) | Year of Sampling | Reference |

| Central Europe (background site) | High-volume air samples (gas + particle) | 0.02 - 0.85 (for ΣPFSAs, PFOS and PFBS dominated) | 2012-2014 | |

| Global Atmospheric Passive Sampling (GAPS) Network | Passive air samplers | PFHxS concentrations were 10 times lower than PFOS and PFBS | 2009, 2013, 2015 | |

| Michigan, USA | Passive air samplers (PUFs and radiello-XAD) | Not explicitly quantified for PFHxS alone | - | |

| Norwegian Arctic | Air samples | <0.007 – 2.2 | 2009–2014 |

Table 2: Wet and Dry Deposition Fluxes of PFHxS

| Location | Deposition Type | Flux Range (ng/m²/day) | Year of Sampling | Reference |

| Huijbergen and Ellecom, Netherlands | Bulk deposition | 0.08 - 0.55 | - | |

| Wilmington, NC, USA | Wet Deposition | Not explicitly quantified for PFHxS alone | - | |

| Wilmington, NC, USA | Dry Deposition | 0.3 - 29 (for total of six PFAS) | - | |

| Japan and USA | Wet Deposition | - | - |

Experimental Protocols

Accurate and reliable data on atmospheric PFHxS rely on robust experimental methodologies for sampling and analysis. The following sections detail the key protocols.

Atmospheric Sampling

High-Volume Air Sampling (Based on EPA Method OTM-45 Principles)

This is the most common method for collecting both the gas and particle phases of semi-volatile organic compounds like PFHxS from the air.

-

Sampler: A high-volume air sampler is used, capable of drawing a large volume of air (typically 200-300 m³) over a 24-hour period.

-

Sampling Media:

-

Filter: A quartz fiber filter (QFF) is used to collect the particle-phase compounds.

-

Sorbent: The gas phase is trapped using a sorbent cartridge placed downstream of the filter. A common sorbent combination is polyurethane foam (PUF) plugs followed by a resin like XAD-2.

-

-

Procedure:

-

The QFF and sorbent cartridges are pre-cleaned by solvent extraction and/or thermal desorption to remove any background contamination.

-

The sampling media are loaded into the sampler.

-

Air is drawn through the sampler at a constant, calibrated flow rate for a predetermined period (e.g., 24 hours).

-

After sampling, the filter and sorbent are carefully removed, wrapped in pre-cleaned aluminum foil, and stored at low temperatures (e.g., -20°C) until analysis.

-

-

Quality Control: Field blanks are collected by handling and transporting a set of sampling media to the field site without actively sampling air. Breakthrough is assessed by analyzing the back section of the sorbent cartridge separately.

Deposition Sampling

Wet and Dry Deposition Collectors

These samplers are designed to collect both precipitation (wet deposition) and airborne particles that settle out (dry deposition).

-

Sampler: An automated deposition sampler is typically used. It consists of two collection buckets. A sensor detects precipitation and moves a cover to expose the wet deposition bucket while covering the dry deposition bucket. In dry conditions, the dry deposition bucket is exposed.

-

Procedure:

-

The collection buckets are made of inert materials (e.g., stainless steel) and are thoroughly cleaned before deployment.

-

The sampler is deployed in an open area, away from direct sources of contamination.

-

Samples are collected on a regular basis (e.g., weekly or bi-weekly).

-

The volume of wet deposition is measured, and both wet and dry samples are transferred to appropriate containers and stored at low temperatures.

-

-

Quality Control: Field blanks are collected by rinsing the collection buckets with analyte-free water in the field.

Sample Preparation and Analysis

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This is the gold standard for the analysis of PFAS, including PFHxS, due to its high sensitivity and selectivity.

-

Extraction:

-

Air Samples (Filters and Sorbents): The QFF is typically extracted using a solvent mixture like methanol or acetonitrile via sonication or accelerated solvent extraction. The PUF and XAD-2 are also solvent-extracted. The extracts are then concentrated.

-

Deposition Samples (Water): Water samples are often pre-concentrated using solid-phase extraction (SPE). The sample is passed through a sorbent cartridge that retains the PFAS, which are then eluted with a small volume of solvent.

-

-

Instrumental Analysis:

-

Chromatography: The extracted samples are injected into a liquid chromatograph (LC) system. The different PFAS compounds are separated based on their interaction with a stationary phase in the LC column.

-

Mass Spectrometry: The separated compounds are then introduced into a tandem mass spectrometer (MS/MS). The molecules are ionized, and specific parent and product ion transitions are monitored for each analyte. This provides highly selective and sensitive detection and quantification.

-

-

Quantification: Quantification is typically performed using the isotope dilution method, where a known amount of a stable isotope-labeled internal standard for each analyte is added to the sample before extraction. This corrects for any losses during sample preparation and for matrix effects during analysis.

Visualizing the Processes

The following diagrams, generated using the DOT language, illustrate the key pathways and workflows described in this guide.

Caption: Atmospheric lifecycle of PFHxS from emission to deposition.

Caption: Workflow for PFHxS analysis from sampling to quantification.

Conclusion

The atmospheric transport and deposition of this compound are complex processes that contribute to its widespread distribution in the environment. Its persistence and potential for long-range transport highlight the need for continued research and monitoring. The methodologies outlined in this guide provide a framework for obtaining the high-quality data necessary to assess the environmental risks posed by PFHxS and to inform effective management strategies. As our understanding of the sources, transport, and effects of PFHxS evolves, so too will the techniques used to study this important environmental contaminant.

An In-Depth Technical Guide to PFHxS Contamination in Aqueous Film-Forming Foams (AFFF)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Perfluorohexane sulfonic acid (PFHxS) is a member of the per- and polyfluoroalkyl substances (PFAS) family, a group of synthetic chemicals infamously known as "forever chemicals" due to their extreme persistence in the environment. A significant historical source of PFHxS contamination has been its inclusion in aqueous film-forming foams (AFFF), highly effective firefighting agents used to extinguish flammable liquid fires. This technical guide provides a comprehensive overview of PFHxS contamination originating from AFFF, detailing its prevalence in various foam formulations, analytical methodologies for its detection, and the current understanding of its toxicological impact through various signaling pathways.

Data Presentation: PFHxS in AFFF Formulations

The concentration of PFHxS in AFFF varies significantly depending on the manufacturer, the production process (electrochemical fluorination vs. fluorotelomerization), and the era of production. Legacy AFFF formulations, particularly those manufactured by 3M under the brand name "Lightwater," are known to contain PFHxS as a major component or impurity.[1][2] In contrast, modern fluorotelomer-based AFFF formulations are not expected to contain or break down into PFHxS.[3]

| AFFF Formulation Type | Manufacturer/Brand | PFHxS Concentration | Reference |

| Legacy AFFF (pre-2001) | Unknown | 1,500 mg/L | [4] |

| Legacy AFFF (3M Lightwater) | 3M | Present (unquantified) | [1][2] |

| Ansulite AFFF | Ansul/Tyco | Present (unquantified) | [5] |

| Modern Fluorotelomer AFFF | Various | Not typically present | [3] |

| Military Specification AFFF (Historical) | Various | Present (unquantified) | [6] |

Experimental Protocols

Accurate detection and quantification of PFHxS in complex matrices like AFFF are critical for assessing contamination and understanding its environmental fate. The following are detailed methodologies for two key analytical techniques.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for PFHxS Analysis in AFFF

This protocol provides a generalized procedure for the analysis of PFHxS in AFFF concentrate.

1.1. Sample Preparation:

-

Initial Dilution: Due to the high concentrations of PFAS in AFFF, a significant dilution is necessary. Prepare a 1:100,000 dilution of the AFFF concentrate in methanol. This may require a serial dilution approach for accuracy.

-

Internal Standard Spiking: Spike the diluted sample with a known concentration of an isotopically labeled internal standard, such as ¹³C₄-PFHxS, to correct for matrix effects and variations in instrument response.

-

Filtration: Filter the spiked sample through a 0.22 µm syringe filter (polypropylene or other PFAS-free material) to remove any particulates before injection into the LC-MS/MS system.

1.2. Liquid Chromatography (LC) Conditions:

-

Column: A C18 reversed-phase column is commonly used (e.g., 2.1 mm x 100 mm, 3.5 µm particle size).

-

Mobile Phase A: 2 mM ammonium acetate in water.

-

Mobile Phase B: Methanol or acetonitrile.

-

Gradient: A typical gradient starts with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analytes.

-

Flow Rate: 0.3 - 0.5 mL/min.

-

Injection Volume: 5 - 10 µL.

-

Column Temperature: 40 °C.

-

Delay Column: To mitigate background contamination from the LC system, a delay column installed before the injector is recommended.

1.3. Tandem Mass Spectrometry (MS/MS) Conditions:

-

Ionization Mode: Electrospray ionization (ESI) in negative mode.

-

Multiple Reaction Monitoring (MRM): Monitor for specific precursor-to-product ion transitions for both native PFHxS and its labeled internal standard.

-

PFHxS: m/z 399 → m/z 80 (quantifier) and m/z 399 → m/z 99 (qualifier).

-

¹³C₄-PFHxS: m/z 403 → m/z 80.

-

-

Instrument Parameters: Optimize cone voltage, collision energy, and other instrument-specific parameters to achieve maximum sensitivity and signal-to-noise ratio.

Total Oxidizable Precursor (TOP) Assay

The TOP assay is used to indirectly measure the concentration of PFAS precursors that can be oxidized to form perfluoroalkyl carboxylic acids (PFCAs). While it doesn't directly quantify PFHxS, it provides valuable information about the overall PFAS content in AFFF.

2.1. Reagents:

-

Potassium persulfate (K₂S₂O₈)

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl) for neutralization

-

Methanol (for sample dilution)

-

Reagent water (PFAS-free)

2.2. Procedure:

-

Sample Dilution: Dilute the AFFF sample in methanol to a concentration suitable for analysis.

-

Oxidation: In a polypropylene tube, combine the diluted sample with a solution of potassium persulfate and sodium hydroxide. A common final concentration is 60 mM K₂S₂O₈ and 125 mM NaOH.

-

Incubation: Heat the mixture at 85°C for a minimum of 6 hours to ensure complete oxidation of precursors.

-

Neutralization: After cooling, neutralize the sample to a pH of ~7 using hydrochloric acid.

-

Analysis: Analyze the oxidized sample for a suite of PFCAs using LC-MS/MS, as described in the previous protocol. The increase in the concentration of specific PFCAs after oxidation indicates the presence of their precursors in the original sample.

Mandatory Visualizations: Signaling Pathways and Experimental Workflows

Signaling Pathways

PFHxS has been shown to interfere with several critical biological signaling pathways, contributing to its toxicological effects.

PFHxS interaction with the Estrogen Receptor signaling pathway.

PFHxS activation of the Peroxisome Proliferator-Activated Receptor (PPAR) pathway.

PFHxS-induced activation of the ERK1/2 signaling cascade leading to apoptosis.

Experimental Workflows

Workflow for the analysis of PFHxS in AFFF by LC-MS/MS.

Workflow for the Total Oxidizable Precursor (TOP) Assay of AFFF samples.

Conclusion

The presence of PFHxS in legacy aqueous film-forming foams represents a significant and persistent source of environmental contamination. Understanding the concentrations of PFHxS in different AFFF formulations is crucial for site assessment and remediation efforts. The analytical methods detailed in this guide provide a framework for the accurate quantification of PFHxS and its precursors. Furthermore, elucidating the interactions of PFHxS with key signaling pathways, such as the estrogen receptor, PPAR, and ERK1/2 pathways, is essential for characterizing its toxicological profile and potential impacts on human and environmental health. This technical guide serves as a foundational resource for researchers and professionals working to address the challenges posed by PFHxS contamination from AFFF.

References

- 1. maine.gov [maine.gov]

- 2. business.libertymutual.com [business.libertymutual.com]

- 3. Chemical Characterization of a Legacy Aqueous Film-Forming Foam Sample and Developmental Toxicity in Zebrafish (Danio rerio) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. epa.ie [epa.ie]

- 5. Centurial Persistence of Forever Chemicals at Military Fire Training Sites - PMC [pmc.ncbi.nlm.nih.gov]

- 6. cswab.org [cswab.org]

The Persistent Journey of PFHxS: A Technical Guide to its Bioaccumulation in Marine Ecosystems

For Immediate Release

A comprehensive technical guide released today offers researchers, scientists, and drug development professionals an in-depth understanding of the bioaccumulation of Perfluorohexane Sulfonic Acid (PFHxS) in marine organisms. This guide details the pathways of contamination, bioaccumulation metrics, and the experimental protocols crucial for its study, providing a critical resource for assessing the environmental impact of this "forever chemical."

Perfluorohexane sulfonic acid (PFHxS), a member of the per- and polyfluoroalkyl substances (PFAS) family, is a persistent environmental contaminant that accumulates in marine ecosystems, posing a potential threat to wildlife and human health through seafood consumption. This technical whitepaper synthesizes current scientific knowledge on the bioaccumulation of PFHxS, presenting quantitative data, detailed experimental methodologies, and visual representations of key processes to facilitate a deeper understanding of its behavior in the marine environment.

Data Presentation: PFHxS Bioaccumulation Metrics

The bioaccumulation of PFHxS in marine organisms is a complex process influenced by factors such as the species, its trophic level, and the environmental concentration of the chemical. Key metrics used to quantify this process include the Bioconcentration Factor (BCF), Bioaccumulation Factor (BAF), and Trophic Magnification Factor (TMF).

Table 1: Summary of PFHxS Bioaccumulation Factors (BAF) and Bioconcentration Factors (BCF) in Marine Organisms

| Species | Tissue | BCF (L/kg) | BAF (L/kg) | Reference |

| Mussel (Mytilus edulis) | Whole Body | - | ~200 | [1] |

| School Prawn (Metapenaeus macleayi) | Whole Body | - | - | [2] |

| Mud Crab (Scylla serrata) | Whole Body | - | - | [2] |

| Rainbow Trout (Oncorhynchus mykiss) | Whole Body | ~500 (estimated) | - | [3] |

Note: Data for BAF and BCF for PFHxS are not as abundant as for other PFAS like PFOS. The values presented are indicative and can vary based on experimental conditions.

Table 2: Trophic Magnification Factors (TMF) of PFHxS in Marine Food Webs

| Food Web Location | TMF | Indication | Reference |

| Urban Terrestrial Avian Food Web | < 1 | No biomagnification | [4] |

| Antarctic Marine Food Web | 2.09 | Biomagnification | [5] |

Note: A TMF greater than 1 indicates that the chemical is biomagnifying, meaning its concentration increases at successively higher trophic levels.

Experimental Protocols

Accurate assessment of PFHxS bioaccumulation requires rigorous and standardized experimental protocols. The following sections detail the methodologies for conducting bioaccumulation studies and for the analytical determination of PFHxS in marine biota.

Bioaccumulation Testing in Fish (Adapted from OECD Guideline 305)

The OECD Test Guideline 305 provides a framework for assessing the bioconcentration of chemicals in fish through aqueous and dietary exposure.[6][7]

1. Test Organism: A suitable fish species with a low lipid content, such as the zebrafish (Danio rerio) or rainbow trout (Oncorhynchus mykiss), is selected.[6]

2. Experimental Setup:

- Aqueous Exposure: Fish are exposed to a constant, low concentration of PFHxS in a flow-through system.[7] The test consists of two phases: an uptake phase (typically 28 days) where fish are in the PFHxS-containing water, followed by a depuration phase in clean water.[7]

- Dietary Exposure: For substances with low water solubility, a dietary exposure route can be used where fish are fed spiked food.

3. Sampling: Fish and water samples are collected at regular intervals during both the uptake and depuration phases.

4. Analysis: The concentration of PFHxS in fish tissue and water is determined using analytical techniques such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

5. Data Analysis: The Bioconcentration Factor (BCF) is calculated as the ratio of the PFHxS concentration in the fish to its concentration in the water at steady state.[6]

Analytical Protocol for PFHxS in Marine Organism Tissue

The accurate quantification of PFHxS in biological matrices is critical for bioaccumulation studies.

1. Sample Preparation:

- Homogenize the tissue sample (e.g., muscle, liver, or whole organism).

- Perform an extraction using a suitable solvent, often acetonitrile or methanol, sometimes with the addition of a weak acid like formic acid.[8]

- A clean-up step using techniques like solid-phase extraction (SPE) or lipid removal cartridges (e.g., Agilent Captiva EMR–Lipid) is crucial to remove interfering matrix components.[8]

2. Instrumental Analysis (LC-MS/MS):

- Chromatographic Separation: Use a C18 reversed-phase column to separate PFHxS from other compounds in the extract.[9] A typical mobile phase consists of a gradient of methanol and water with an ammonium acetate buffer.[9]

- Mass Spectrometric Detection: Employ a triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode.[8] Monitor for specific precursor-to-product ion transitions for PFHxS to ensure selective and sensitive detection.

3. Quality Control:

- Use isotopically labeled internal standards to correct for matrix effects and variations in instrument response.

- Analyze procedural blanks and matrix spikes to monitor for contamination and assess method accuracy.

Visualizing the Processes

To better illustrate the key concepts and workflows, the following diagrams have been generated using the DOT language.

References

- 1. lcms.cz [lcms.cz]

- 2. qld.gov.au [qld.gov.au]

- 3. fosan.org [fosan.org]

- 4. Developing Methods for Assessing Trophic Magnification of Perfluoroalkyl Substances within an Urban Terrestrial Avian Food Web - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. OECD 305: Bioaccumulation in Fish | ibacon GmbH [ibacon.com]

- 7. oecd.org [oecd.org]

- 8. agilent.com [agilent.com]

- 9. an.shimadzu.com [an.shimadzu.com]

Perfluorohexanesulfonate (PFHxS) Exposure Pathways in Human Populations: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the exposure pathways of perfluorohexanesulfonate (PFHxS) in human populations. PFHxS is a persistent environmental contaminant belonging to the group of per- and polyfluoroalkyl substances (PFAS), also known as "forever chemicals." Due to its widespread use in various consumer and industrial products, PFHxS has become ubiquitous in the environment, leading to human exposure through multiple pathways.[1][2][3] Understanding these pathways is critical for assessing human health risks and developing strategies to mitigate exposure.

Major Exposure Pathways

Human exposure to PFHxS occurs primarily through the ingestion of contaminated food and drinking water, inhalation of indoor air and dust, and occupational exposure.[1][4][5]

Ingestion of Contaminated Drinking Water

Contaminated drinking water is a significant source of PFHxS exposure, particularly for populations living near industrial sites, military bases, and firefighter training areas where aqueous film-forming foams (AFFF) containing PFHxS were used.[3][4][6] PFHxS is water-soluble and can migrate from contaminated soil into groundwater and surface water, which may then be used as sources for public and private drinking water supplies.[7][8]

Ingestion of Contaminated Food

The food supply is another major pathway of human exposure to PFHxS.[9][10] Bioaccumulation in aquatic and terrestrial food chains leads to the presence of PFHxS in various food items.[10]

-

Seafood: Fish and other seafood can accumulate PFHxS from contaminated waters.[11]

-

Meat and Dairy: Livestock can be exposed to PFHxS through contaminated feed, water, and soil.[10]

-

Crops: Plants can take up PFHxS from contaminated soil and water.

-

Food Packaging: Migration from food contact materials containing PFAS can also contribute to dietary exposure.[3]

Inhalation and Ingestion of Indoor Dust